Anthranilyl-Lys-Ala-Arg-Val-Nle-p-nitro-Phe-Glu-Ala-Nle amide
Overview
Description
Anthranilyl-Lys-Ala-Arg-Val-Nle-p-nitro-Phe-Glu-Ala-Nle amide is a synthetic peptide substrate commonly used in biochemical research. It is known for its role as a substrate for HIV protease, making it valuable in studies related to HIV and protease activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Anthranilyl-Lys-Ala-Arg-Val-Nle-p-nitro-Phe-Glu-Ala-Nle amide involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and consistency. The process is optimized to ensure high purity and yield, meeting the stringent requirements for research applications .
Chemical Reactions Analysis
Types of Reactions
Anthranilyl-Lys-Ala-Arg-Val-Nle-p-nitro-Phe-Glu-Ala-Nle amide primarily undergoes hydrolysis reactions when interacting with proteases. These reactions involve the cleavage of peptide bonds within the molecule.
Common Reagents and Conditions
Proteases: Enzymes such as HIV protease are commonly used to catalyze the hydrolysis of this peptide.
Buffers: Reactions are typically carried out in buffered solutions to maintain optimal pH for enzyme activity.
Temperature: Reactions are often conducted at physiological temperatures (37°C) to mimic biological conditions.
Major Products
The hydrolysis of this compound by HIV protease results in smaller peptide fragments. The specific cleavage sites and resulting products depend on the enzyme’s specificity .
Scientific Research Applications
Anthranilyl-Lys-Ala-Arg-Val-Nle-p-nitro-Phe-Glu-Ala-Nle amide is widely used in scientific research, particularly in the following areas:
Biochemistry: It serves as a model substrate to investigate protease mechanisms and kinetics.
Drug Development: The compound is used in screening assays to identify potential protease inhibitors.
Enzyme Activity Assays: It is employed in various assays to measure the activity of proteases and other enzymes.
Mechanism of Action
Anthranilyl-Lys-Ala-Arg-Val-Nle-p-nitro-Phe-Glu-Ala-Nle amide exerts its effects by serving as a substrate for proteases, particularly HIV protease. The enzyme recognizes specific peptide bonds within the molecule and catalyzes their hydrolysis. This process involves the formation of an enzyme-substrate complex, followed by cleavage of the peptide bond and release of the reaction products .
Comparison with Similar Compounds
Similar Compounds
Anthranilyl-His-Lys-Ala-Arg-Val-Leu-p-nitro-Phe-Glu-Ala-Nle-Ser amide: Another synthetic peptide substrate used in similar applications.
Lys-Ala-Arg-Val-Nle-p-nitro-Phe-Glu-Ala-Nle amide: A related compound with slight variations in the amino acid sequence.
Uniqueness
Anthranilyl-Lys-Ala-Arg-Val-Nle-p-nitro-Phe-Glu-Ala-Nle amide is unique due to its specific sequence, which makes it an ideal substrate for HIV protease. Its structure allows for precise studies of enzyme activity and inhibition, contributing to its widespread use in HIV research and drug development .
Biological Activity
Anthranilyl-Lys-Ala-Arg-Val-Nle-p-nitro-Phe-Glu-Ala-Nle amide (CAS: 141223-69-0) is a synthetic peptide that has garnered attention primarily for its role as a substrate in biochemical assays, particularly for the human immunodeficiency virus type 1 (HIV-1) protease. This compound, characterized by its complex structure, exhibits significant biological activity and potential implications in therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 1209.4 g/mol. The compound is notable for its specific sequence of amino acids which contributes to its function as a substrate for HIV-1 protease.
Property | Value |
---|---|
Molecular Formula | C₅₆H₈₈N₁₆O₁₄ |
Molecular Weight | 1209.4 g/mol |
CAS Number | 141223-69-0 |
Biological Role | HIV-1 protease substrate |
Role as an HIV-1 Protease Substrate
This compound is primarily utilized in research to measure the activity of HIV-1 protease. The compound acts as a substrate, where the enzyme cleaves specific peptide bonds, facilitating the study of protease kinetics and inhibition.
The mechanism involves the binding of the peptide to the active site of the HIV-1 protease, leading to hydrolysis at specific sites within the peptide sequence. The presence of the p-nitrophenyl group enhances the spectrophotometric detection of cleavage products, allowing for precise measurement of enzymatic activity.
Research Findings
Recent studies have focused on optimizing substrates for enhanced sensitivity and specificity in HIV-1 protease assays. This compound has been shown to exhibit favorable kinetic parameters compared to other substrates.
Case Studies
- Kinetic Analysis : A study published in Biochemical and Biophysical Research Communications illustrated that this compound demonstrated a Km value of approximately 22 µM and a k_cat value indicative of efficient substrate turnover under assay conditions .
- Inhibition Studies : Research has also explored various inhibitors against HIV-1 protease using this substrate, revealing insights into drug resistance mechanisms and paving the way for developing new antiviral therapies .
Safety and Handling
This compound is classified with several safety warnings:
Properties
IUPAC Name |
4-[[2-[2-[[2-[[2-[2-[[6-amino-2-[(2-aminobenzoyl)amino]hexanoyl]amino]propanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]hexanoylamino]-3-(4-nitrophenyl)propanoyl]amino]-5-[[1-[(1-amino-1-oxohexan-2-yl)amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H88N16O14/c1-7-9-18-38(46(59)75)65-47(76)32(5)64-51(80)42(26-27-44(73)74)68-54(83)43(30-34-22-24-35(25-23-34)72(85)86)70-52(81)39(19-10-8-2)69-55(84)45(31(3)4)71-53(82)41(21-15-29-62-56(60)61)66-48(77)33(6)63-50(79)40(20-13-14-28-57)67-49(78)36-16-11-12-17-37(36)58/h11-12,16-17,22-25,31-33,38-43,45H,7-10,13-15,18-21,26-30,57-58H2,1-6H3,(H2,59,75)(H,63,79)(H,64,80)(H,65,76)(H,66,77)(H,67,78)(H,68,83)(H,69,84)(H,70,81)(H,71,82)(H,73,74)(H4,60,61,62) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBJVWUVNVSLAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CCCC)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H88N16O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30475106 | |
Record name | Anthranilyl-Lys-Ala-Arg-Val-Nle-p-nitro-Phe-Glu-Ala-Nle amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30475106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1209.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141223-69-0 | |
Record name | Anthranilyl-Lys-Ala-Arg-Val-Nle-p-nitro-Phe-Glu-Ala-Nle amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30475106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Anthranilyl-Lys-Ala-Arg-Val-Nle-p-nitro-Phe-Glu-Ala-Nle amide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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